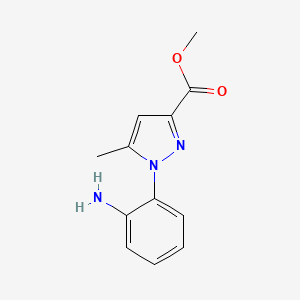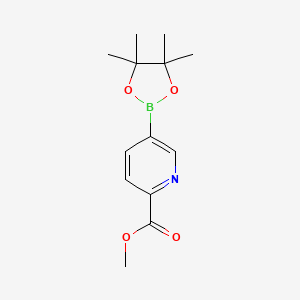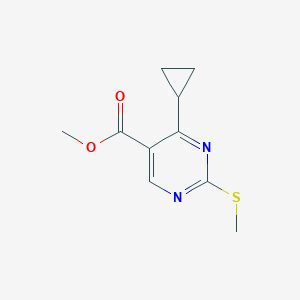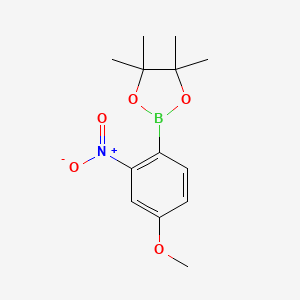
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate, also known as MAMPC, is a synthetic compound used in a variety of scientific research applications. MAMPC has been used in the study of biochemical and physiological effects, and is known for its ability to act as an inhibitor of enzymes, specifically those involved in the synthesis of fatty acids and lipids. MAMPC has been extensively studied in laboratory experiments and is a valuable tool for researchers in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been the subject of structural and spectral studies. For example, Viveka et al. (2016) conducted combined experimental and theoretical studies on a similar pyrazole-4-carboxylic acid derivative, focusing on its structural characterization using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction (Viveka et al., 2016).
Coordination Chemistry
The compound has relevance in coordination chemistry. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, closely related to the compound , and studied their coordination/chelation and crystallization properties with various metal ions, yielding insights into potential applications in coordination complexes (Radi et al., 2015).
Crystallography and Molecular Interactions
Investigations into the crystallography of related molecules provide insights into molecular interactions. Portilla et al. (2007) analyzed the hydrogen-bonded chains and sheets in methyl pyrazolyl-benzimidazole and pyrazolyl-nitrobenzoate compounds, offering a deeper understanding of molecular structures and intermolecular forces (Portilla et al., 2007).
Corrosion Inhibition
Another application area is in corrosion inhibition. Chetouani et al. (2005) studied the inhibitive action of bipyrazolic type organic compounds, including a derivative of the compound , on the corrosion of pure iron in acidic media. Their research revealed these compounds as efficient corrosion inhibitors (Chetouani et al., 2005).
Antifungal and Antibacterial Activities
Compounds related to Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate have been evaluated for their antifungal and antibacterial properties. For instance, Du et al. (2015) synthesized novel derivatives of this class and tested them against phytopathogenic fungi, finding moderate to excellent activities (Du et al., 2015).
Eigenschaften
IUPAC Name |
methyl 1-(2-aminophenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-7-10(12(16)17-2)14-15(8)11-6-4-3-5-9(11)13/h3-7H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSZWQFBHFWFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)
![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393115.png)
![(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1393117.png)



